molecular formula C28H44O3 B1258414 6-methylspirost-5-en-3-ol

6-methylspirost-5-en-3-ol

Cat. No.: B1258414
M. Wt: 428.6 g/mol
InChI Key: RJQCTQMDJCNDGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methylspirost-5-en-3-ol (CAS: 86533-46-2) is a spirostanol derivative characterized by a methyl group at the C-6 position and a hydroxyl group at C-2. Its IUPAC name, (3β,25R)-5,25R-spirosten-6-methyl-3β-ol, reflects its stereochemical configuration and structural framework. This compound belongs to the spirostan family, which features a fused tetracyclic core (cyclopentanophenanthrene) and a spiroketal side chain. The methyl substitution at C-6 distinguishes it from other spirostanols and may influence its physicochemical properties and bioactivity .

Properties

IUPAC Name

5',7,9,13,19-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O3/c1-16-6-11-28(30-15-16)18(3)25-24(31-28)14-23-20-12-17(2)22-13-19(29)7-9-26(22,4)21(20)8-10-27(23,25)5/h16,18-21,23-25,29H,6-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQCTQMDJCNDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=C6C5(CCC(C6)O)C)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

6-methylspirost-5-en-3-ol can be synthesized through the reaction of acetonitrile with an acetic acid ester in the presence of an alkali metal alkoxide . The reaction does not require the distillation of the alcohol formed during the process, making it efficient and yielding high-purity products. Another method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions .

Industrial Production Methods

In industrial settings, the preparation of cyanoacetonesodiumsalt typically involves the use of acetonitrile, acetic acid ester, and an alkali metal alkoxide. The reaction is carried out without the need to remove the alcohol formed, which simplifies the process and enhances yield .

Chemical Reactions Analysis

Types of Reactions

6-methylspirost-5-en-3-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into other useful intermediates.

    Substitution: It can participate in substitution reactions, where the cyano group or the sodium ion is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with cyanoacetonesodiumsalt include alkyl cyanoacetates, acetonitrile, and various oxidizing and reducing agents . The reaction conditions vary depending on the desired product but often involve moderate temperatures and the presence of catalysts.

Major Products Formed

The major products formed from reactions involving cyanoacetonesodiumsalt include various cyanoacetamide derivatives and other heterocyclic compounds .

Scientific Research Applications

6-methylspirost-5-en-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyanoacetonesodiumsalt involves its ability to participate in various chemical reactions due to the presence of the cyano and carbonyl groups. These functional groups make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

Key Findings:

Unlike Ophiopogonin B or Protodioscin, 6-methylspirost-5-en-3-ol lacks sugar moieties, which are critical for membrane receptor interactions in many bioactive spirostanols.

Bioactivity Trends: Glycosylated spirostanols (e.g., Dioscin, Protodioscin) exhibit broader therapeutic applications due to enhanced bioavailability and target specificity. The methyl group in 6-methylspirost-5-en-3-ol may stabilize the spiroketal ring, but its biological relevance remains understudied compared to Polyphyllin A’s well-documented anticancer effects .

Research Gaps: Limited data exist on the pharmacokinetics or toxicity profile of 6-methylspirost-5-en-3-ol. In contrast, Dioscin and Ophiopogonin B have established safety profiles in preclinical models.

Notes on Non-Spirostanol Compounds

The evidence provided includes unrelated compounds such as 6-amino-5-methylpyridin-3-ol (pyridine derivative) and 3-(6-Methylimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-ol (heterocyclic alcohol). These belong to distinct chemical classes and lack structural or functional relevance to spirostanols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methylspirost-5-en-3-ol
Reactant of Route 2
6-methylspirost-5-en-3-ol

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